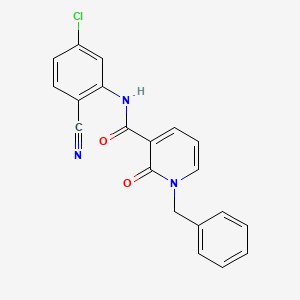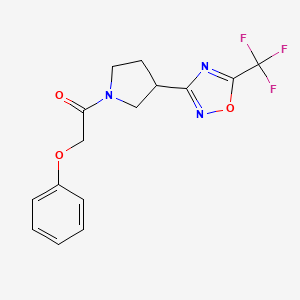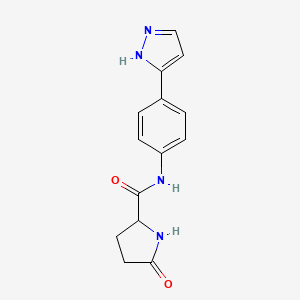
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-indol-2-yl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-indol-2-yl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
Thiazole derivatives have garnered attention in the scientific community for their diverse chemical activities and biological applications. Their synthesis involves efficient protocols, yielding compounds that exhibit significant antimicrobial activities. The research on these derivatives emphasizes their potential as antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory agents. For instance, substituted thiazole carboxamides have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial potential (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011). Such research underpins the importance of thiazole derivatives in developing new therapeutic agents.
Characterization and Antimicrobial Activity
The characterization of novel thiazolylcarboxamide derivatives, through advanced techniques like FTIR, NMR spectroscopy, and mass spectrometry, facilitates a deeper understanding of their structure-activity relationships. These compounds have been evaluated for antimicrobial activity against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and various fungi, demonstrating their potential as antimicrobial agents (Wazalwar, Banpurkar, & Perdih, 2019).
Novel Applications and Antitumor Activity
The exploration of thiazole derivatives extends to antitumor activity, with certain compounds showing promise in cytotoxicity assays against various cancer cell lines. This underscores the potential of thiazole derivatives in oncology, offering a foundation for the development of new antitumor agents (Grozav, Porumb, Gaina, Filip, & Hanganu, 2017). The synthesis of such compounds and their biological evaluation illuminate the path towards discovering novel therapeutics with potential applications in treating malignancies.
Propiedades
IUPAC Name |
2-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-10-15(18(26)24(2)3)28-19(20-10)23-16(25)14-9-27-17(22-14)13-8-11-6-4-5-7-12(11)21-13/h4-9,21H,1-3H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTHMDPULXMVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)
![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)
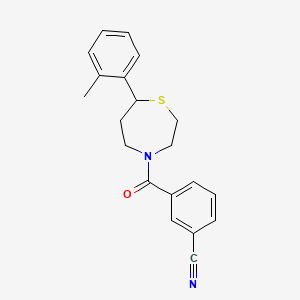
![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)
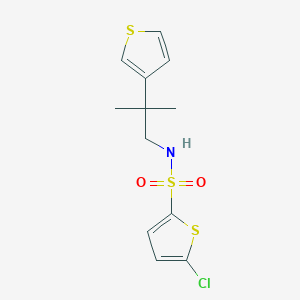
![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)
